molecular formula C11H17N3OS B2389382 4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine CAS No. 338748-05-3

4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine

Cat. No.: B2389382
CAS No.: 338748-05-3
M. Wt: 239.34
InChI Key: UTEDZUKFYMBZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxymethyl, methylsulfanyl, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the methoxymethyl, methylsulfanyl, and pyrrolidinyl groups through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methoxymethyl and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylsulfonyl-3-(pyrrolidin-1-yl)aniline
  • 1-Phenyl-3-(1-pyrrolidinyl)acetone hydrochloride

Uniqueness

4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(methoxymethyl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-15-8-9-7-10(13-11(12-9)16-2)14-5-3-4-6-14/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEDZUKFYMBZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)SC)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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